molecular formula C14H13ClN2O3 B15044583 2-(3-chlorophenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B15044583
M. Wt: 292.72 g/mol
InChI Key: IQALNIUFOKLGCJ-LZYBPNLTSA-N
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Description

2-(3-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group and a furan ring, which are connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 3-chlorophenoxyacetic acid with hydrazine hydrate to form 3-chlorophenoxyacetohydrazide.

    Condensation reaction: The hydrazide is then reacted with 5-methylfurfural under acidic or basic conditions to form the final product, 2-(3-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and phenoxy groups.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)acetohydrazide: Lacks the furan ring, making it less complex.

    N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide: Lacks the chlorophenoxy group, altering its reactivity and applications.

Uniqueness

2-(3-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both the chlorophenoxy and furan groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H13ClN2O3/c1-10-5-6-13(20-10)8-16-17-14(18)9-19-12-4-2-3-11(15)7-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+

InChI Key

IQALNIUFOKLGCJ-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

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